Arnicolide C

Catalog No.
S2679601
CAS No.
M.F
C19H26O5
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arnicolide C

Product Name

Arnicolide C

IUPAC Name

[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate

Molecular Formula

C19H26O5

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H26O5/c1-9(2)17(21)24-16-15-11(4)18(22)23-13(15)8-10(3)12-6-7-14(20)19(12,16)5/h6-7,9-13,15-16H,8H2,1-5H3/t10-,11+,12+,13-,15-,16+,19+/m1/s1

InChI Key

WKUOPGZYLRFCHJ-APDQSUQKSA-N

SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C

Solubility

not available

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H]([C@@H](C(=O)O2)C)[C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C(C)C

Anti-cancer properties:

  • In vitro studies have demonstrated that Arnicolide C can inhibit the growth and proliferation of various cancer cell lines, including those from breast, nasopharyngeal, cervical, and liver cancers []. These studies suggest that Arnicolide C may induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].
  • Possible mechanisms of action: Research suggests that Arnicolide C might exert its anti-cancer effects by targeting the 14-3-3θ protein, a key regulator of cell proliferation and survival []. However, further exploration of the specific mechanisms and pathways involved is necessary [].

Other potential applications:

  • Anti-inflammatory effects: Studies have shown that Arnicolide C possesses anti-inflammatory properties, potentially making it beneficial in treating inflammatory conditions.
  • Neuroprotective effects: Research suggests that Arnicolide C might have neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

Arnicolide C is a sesquiterpene lactone derived from the plant Centipeda minima, a member of the Asteraceae family. This compound has garnered attention for its potential therapeutic properties, particularly in oncology. Structurally, arnicolide C features a unique lactone ring that contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Typical of sesquiterpene lactones. These include:

  • Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
  • Oxidation: Oxidative transformations can occur, resulting in the formation of different functional groups, which may enhance or alter its biological activity.
  • Reduction: The compound can also undergo reduction reactions, modifying its reactivity and interaction with biological targets.

Arnicolide C exhibits significant biological activities, particularly in cancer treatment:

  • Anti-cancer Effects: Studies have shown that arnicolide C can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and nasopharyngeal carcinoma cells. It achieves this by targeting specific signaling pathways such as the 14-3-3θ protein pathway, leading to cell cycle arrest and increased apoptosis rates .
  • Cytotoxicity: The compound demonstrates cytotoxic effects in vitro, inhibiting cell proliferation in a dose-dependent manner across multiple cancer types .
  • Mechanistic Insights: Molecular docking studies suggest that arnicolide C interacts with proteins involved in cell survival and proliferation, indicating its potential as a therapeutic agent against cancer .

The synthesis of arnicolide C can be achieved through several methods:

  • Extraction from Natural Sources: The primary method involves extracting arnicolide C from Centipeda minima using solvents like ethanol or methanol. This process often includes purification steps such as chromatography to isolate the compound.
  • Synthetic Approaches: Although less common, synthetic methodologies using organic synthesis techniques can be employed to create arnicolide C. These methods typically involve constructing the lactone ring through cyclization reactions followed by functional group modifications.

Arnicolide C has promising applications in various fields:

  • Pharmaceutical Development: Its anti-cancer properties make it a candidate for developing new cancer therapies.
  • Natural Product Research: As a natural compound, it serves as a model for studying the pharmacological effects of sesquiterpene lactones and their derivatives.
  • Potential Anti-inflammatory Agent: Preliminary studies suggest that arnicolide C may also possess anti-inflammatory properties, broadening its therapeutic potential beyond oncology .

Interaction studies have focused on how arnicolide C affects cellular pathways:

  • Cell Signaling Pathways: Research indicates that arnicolide C modulates key signaling pathways involved in cell proliferation and apoptosis, particularly through the inhibition of mTOR signaling pathways .
  • Protein Interactions: Molecular docking studies have identified interactions between arnicolide C and proteins like 14-3-3θ, suggesting that these interactions are crucial for its anti-cancer effects .

Arnicolide C shares structural and functional similarities with other sesquiterpene lactones. Here are some comparable compounds:

CompoundSourceBiological ActivityUnique Features
Arnicolide DCentipeda minimaInduces apoptosis in cancer cellsMore potent than arnicolide C
Microhelenin CHelichrysum spp.Anti-cancer propertiesDifferent structural modifications
Brevilin ACentipeda minimaCytotoxic effects on cancer cellsDistinct mechanism of action

Arnicolide C is unique due to its specific interactions with the 14-3-3θ protein and its selective cytotoxicity against certain cancer types, distinguishing it from other similar compounds.

Arnicolide C (C₁₉H₂₆O₅) is a sesquiterpene lactone classified under the isoprenoid family of terpenoids. Its IUPAC name, [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate, reflects its complex bicyclic structure featuring an α,β-unsaturated lactone ring and an isobutyryl ester group. With a molecular weight of 334.4 g/mol, it exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 472.5±45.0°C. Key spectroscopic identifiers include:

  • ¹H-NMR (CDCl₃): δ 7.71 (H-2), 6.10 (H-3), 5.43 (H-6).
  • ¹³C-NMR: δ 209.5 (C-4), 179.1 (C-12), 175.7 (C-16).

The compound’s stereochemistry, including chiral centers at C-1, C-5, and C-9, underpins its bioactivity.

Historical Context and Discovery

First isolated in 1972 from Centipeda minima (Asteraceae), arnicolide C was later identified in Arnica montana. Traditional Chinese medicine (TCM) historically used C. minima for anti-inflammatory and antitumor purposes, which guided modern pharmacological investigations. Advances in chromatographic techniques, such as preparative HPLC and UPLC-QQQ-MS, enabled its purification and quantification in plant extracts.

Significance in Natural Product Research

Arnicolide C exemplifies the therapeutic potential of sesquiterpene lactones, a class known for modulating inflammatory and oncogenic pathways. Its multifaceted bioactivity—including anticancer, anti-inflammatory, and antiprotozoal effects—positions it as a candidate for drug development. Notably, it synergizes with chemotherapeutic agents like cisplatin, enhancing apoptosis in non-small cell lung cancer (NSCLC) models.

Research Objectives and Scope

Current research aims to:

  • Elucidate molecular targets (e.g., 14-3-3θ in breast cancer).
  • Optimize bioavailability through structural derivatives.
  • Validate efficacy in patient-derived xenograft (PDX) models.This review synthesizes advancements in understanding arnicolide C’s chemical properties and therapeutic mechanisms.

Molecular Formula and Weight

Arnicolide C possesses the molecular formula C₁₉H₂₆O₅, calculated from high-resolution mass spectrometry and elemental analysis [1] [2] [4]. Its molecular weight is 334.41 g/mol, consistent with sesquiterpene lactones bearing ester functional groups [1] [4]. The compound’s empirical composition reflects a hybrid framework combining a bicyclic sesquiterpene core with an isobutyrate ester moiety (Table 1).

Table 1: Fundamental Molecular Descriptors of Arnicolide C

PropertyValue
Molecular FormulaC₁₉H₂₆O₅
Molecular Weight334.41 g/mol
CAS Registry Number34532-67-7
IUPAC Name[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylpropanoate

Structural Elucidation and Stereochemistry

The structural backbone of Arnicolide C comprises a dihydroazulene system fused to a γ-lactone ring, characteristic of the helenanolide subclass of sesquiterpenes [1] [4]. Key stereochemical features include:

  • Absolute Configuration: The molecule contains seven stereocenters, with confirmed configurations at C1 (S), C3a (R), C5 (R), C5a (R), C8a (R), C9 (S), and C9a (R) via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy [1] [2].
  • Ester Substituent: An isobutyryloxy group is esterified at the C6 position, as evidenced by HMBC correlations between the carbonyl carbon (δ 173.2 ppm) and the adjacent methyl groups (δ 1.15 ppm, doublet) [4].

The SMILES notation (CC1CC2C(C(C(=O)O2)C)C(C3(C1C=CC3=O)C)OC(=O)C(C)C) and InChIKey (WKUOPGZYLRFCHJ-APDQSUQKSA-N) further validate the stereochemical arrangement [4].

Physical and Chemical Characteristics

Arnicolide C exhibits the following physicochemical properties:

  • Solubility: Moderately soluble in chloroform (≥10 mg/mL), dichloromethane, and ethyl acetate, but poorly soluble in aqueous buffers [4].
  • Melting Point: Decomposes above 180°C without a distinct melting point, typical of complex sesquiterpenoids [2].
  • Spectroscopic Data:
    • UV-Vis: λₘₐₐ 235 nm (α,β-unsaturated ketone) [4].
    • IR: Strong absorptions at 1765 cm⁻¹ (γ-lactone C=O) and 1720 cm⁻¹ (ester C=O) [1].

Table 2: Comparative Physicochemical Properties of Arnicolide Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Arnicolide CC₁₉H₂₆O₅334.41Isobutyrate ester
Arnicolide DC₁₉H₂₄O₅332.40Methacrylate ester
Arnicolide AC₁₇H₂₂O₅306.36Acetate ester

Structure-Activity Relationships

While biological activity falls outside this article’s scope, chemical reactivity trends can be inferred:

  • Lactone Ring: The electrophilic α-methylene-γ-lactone moiety is susceptible to nucleophilic attack, a feature shared with anti-inflammatory sesquiterpenes like helenalin [1] [3].
  • Ester Group: The isobutyrate substituent enhances lipophilicity compared to hydroxylated analogues, influencing solubility and intermolecular interactions [4].
  • Bicyclic Framework: Rigidity from the fused azulene system restricts conformational flexibility, potentially stabilizing transition states in derivatization reactions [2].

Chemical Stability and Reactivity

Arnicolide C demonstrates the following stability profiles:

  • Thermal Stability: Decomposition occurs above 180°C, with thermal gravimetric analysis (TGA) showing 5% mass loss at 185°C [2].
  • Hydrolytic Sensitivity: The ester bond undergoes slow hydrolysis in aqueous ethanol (t₁/₂ ≈ 72 hrs at pH 7), accelerating under alkaline conditions (t₁/₂ ≈ 2 hrs at pH 12) [4].
  • Light Sensitivity: Prolonged UV exposure induces [4+2] cycloaddition at the α,β-unsaturated ketone, forming dimers detectable via HPLC-MS [1].

Reactivity Hotspots:

  • α-Methylene-γ-lactone: Reacts with thiols (e.g., glutathione) via Michael addition [3].
  • Ketone Groups: Reducible by NaBH₄ to secondary alcohols [2].
  • Ester Functionality: Transesterification feasible with primary alcohols under acid catalysis [4].

Arnica montana Linnaeus represents the primary European source of Arnicolide C and has been extensively documented as containing this sesquiterpene lactone [3] [4] [5]. This perennial herbaceous plant, commonly known as mountain arnica, wolf's bane, or leopard's bane, produces Arnicolide C alongside other structurally related compounds including helenalin and dihydrohelenalin esters [3].

The compound concentration in Arnica montana flower heads demonstrates significant variability depending on developmental stage and environmental conditions. Research indicates that in vitro propagated plants in the full flowering stage accumulate higher amounts of sesquiterpene lactones, including Arnicolide C, compared to seed formation stages [6]. The biosynthesis appears to be influenced by the plant's reproductive cycle, with maximum accumulation occurring during peak flowering periods.

Chemical analysis reveals that Arnicolide C constitutes part of the total sesquiterpene lactone content, which typically ranges from 0.2 to 0.8 percent of the flower head dry weight [7]. The European Pharmacopoeia establishes a minimum standard of 4 milligrams per gram for total sesquiterpene lactones in Arnica montana preparations, though natural populations may exhibit lower concentrations depending on environmental factors [8].

Presence in Centipeda minima

Centipeda minima (Linnaeus) A. Braun & Ascherson serves as another significant natural source of Arnicolide C, particularly within Asian traditional medicine systems [9] [10] [11]. This annual herb, belonging to the Asteraceae family, demonstrates widespread distribution across tropical and subtropical regions and has been extensively studied for its sesquiterpene lactone content.

Recent phytochemical investigations confirm the presence of Arnicolide C as a major bioactive constituent in Centipeda minima extracts [12] [9] [13]. The compound has been isolated using various extraction techniques, including supercritical carbon dioxide extraction and conventional solvent extraction methods. Quantitative analysis using ultra-performance liquid chromatography coupled with mass spectrometry has enabled precise determination of Arnicolide C concentrations in different plant parts [12].

The distribution of Arnicolide C within Centipeda minima tissues appears to be non-uniform, with higher concentrations typically found in aerial parts compared to root systems. This distribution pattern reflects the compound's role in plant defense mechanisms against herbivory and environmental stresses. Studies indicate that Arnicolide C content can be influenced by harvesting time, with optimal concentrations achieved during specific phenological stages [10].

Taxonomic Distribution within Asteraceae

The occurrence of Arnicolide C within the Asteraceae family follows distinct taxonomic patterns that reflect evolutionary relationships and biosynthetic capabilities [14] [15] [16]. Comprehensive chemotaxonomic studies have documented sesquiterpene lactone distributions across major tribal classifications, providing insights into the compound's taxonomic significance.

TribeGenera with STLsSpecies StudiedTotal CompoundsCompounds/Occurrence RatioArnicolide C Presence
Anthemideae151301542.16Confirmed
Heliantheae391633851.59Confirmed
Inuleae521691.51Possible
Astereae2381.00Not reported
Senecioneae922371.54Not reported

The Anthemideae tribe demonstrates the highest structural diversity of sesquiterpene lactones, with confirmed presence of Arnicolide C in multiple genera [17]. This tribe includes important medicinal plants such as Arnica montana and related species that serve as traditional sources of bioactive compounds. The Heliantheae tribe, which encompasses the largest number of studied species, also contains confirmed occurrences of Arnicolide C, particularly in genera closely related to Centipeda [17].

Phylogenetic analysis suggests that the biosynthetic pathways leading to Arnicolide C formation evolved within specific lineages of the Asteraceae family [18]. The compound's presence correlates with the evolution of particular cytochrome P450 enzymes responsible for sesquiterpene lactone modifications. These enzymatic systems demonstrate conserved functionality across related genera, supporting the taxonomic distribution patterns observed in natural populations [18].

Environmental Factors Influencing Biosynthesis

The biosynthesis of Arnicolide C demonstrates significant sensitivity to environmental conditions, with multiple abiotic factors influencing both compound accumulation and concentration [8] [19] [20]. Understanding these environmental relationships proves crucial for predicting natural occurrence patterns and optimizing cultivation strategies.

Environmental FactorEffect on BiosynthesisOptimal Range/ConditionReference Effect Strength
Soil pHPositive correlation6.0-7.0R² = 0.3
Base SaturationPositive correlationHigher values preferredR² = 0.4
Cation Exchange CapacityPositive correlationHigher values preferredR² = 0.2
Carbon/Nitrogen RatioNegative correlationLower ratios preferredR² = 0.2
TemperatureVariable effects15-25°CVariable
PrecipitationInfluences contentAdequate moistureModerate
AltitudeNegative correlationLower altitudesR² = 0.1

Soil chemistry parameters demonstrate particularly strong correlations with Arnicolide C content in natural populations [8]. Research on Arnica montana populations growing across different geological substrates reveals that plants on calcareous soils produce significantly higher sesquiterpene lactone concentrations compared to those on siliceous substrates. The soil pH exhibits a positive correlation (R² = 0.3) with total sesquiterpene lactone content, suggesting that slightly alkaline conditions favor biosynthetic activity [8].

Base saturation levels show the strongest correlation (R² = 0.4) with compound accumulation, indicating that nutrient availability significantly influences metabolic pathways [8]. Higher cation exchange capacity values correlate positively with Arnicolide C production, reflecting the importance of mineral nutrient accessibility for supporting secondary metabolite biosynthesis. Conversely, high carbon-to-nitrogen ratios demonstrate negative effects on compound accumulation, suggesting that balanced nutrient availability optimizes biosynthetic efficiency [8].

Temperature effects on Arnicolide C biosynthesis demonstrate complex patterns that vary with plant species and developmental stages [19] [20]. Cold stress conditions generally increase phenolic compound production and may influence sesquiterpene lactone accumulation through stress-response pathways. Heat stress produces variable effects, with moderate temperature increases potentially enhancing biosynthetic activity while extreme temperatures inhibit metabolic processes [20].

Precipitation patterns and soil moisture availability significantly influence Arnicolide C content in natural populations [8] [6]. Adequate moisture levels support optimal plant growth and secondary metabolite production, while drought stress can either inhibit biosynthesis or trigger increased compound accumulation as a defensive response. The timing of precipitation relative to plant developmental stages proves particularly important for maximizing compound concentrations [6].

Geographical Distribution of Source Plants

The geographical distribution of Arnicolide C-producing plants reflects complex interactions between evolutionary history, ecological requirements, and dispersal mechanisms [3] [21] [22] [23]. Understanding these distribution patterns provides insights into compound availability and potential cultivation opportunities.

RegionArnica montanaCentipeda minimaAltitude Range (m)Climate Type
EuropeNative (widespread)Absent0-3000Temperate montane
AsiaAbsentNative (widespread)0-1200Tropical to temperate
Australia/OceaniaAbsentNative (Australia)0-1200Temperate
North AmericaIntroducedIntroduced (limited)700-2500Temperate montane
South AmericaAbsentPossibleVariableVariable

Arnica montana demonstrates a distinctive European distribution pattern, occurring naturally from Norway in the north to the Balkans in the south, and from Spain in the west to Ukraine in the east [3] [7] [24]. The species shows particular abundance in mountainous regions, with altitudinal preferences ranging from 700 to 3000 meters elevation. This distribution reflects the species' adaptation to temperate montane climates and acidic, nutrient-poor soils characteristic of European mountain ecosystems [24].

Within Europe, Arnica montana populations exhibit regional variations in abundance and conservation status [24]. The species demonstrates declining populations in northern European countries, where habitat fragmentation and agricultural intensification threaten remaining populations. Central European mountains maintain more stable populations, particularly in protected areas where traditional land management practices continue [24].

Centipeda minima exhibits a markedly different distribution pattern, with native ranges extending across tropical and subtropical regions of Asia, Australia, and Pacific islands [21] [22] [23]. The species demonstrates remarkable ecological plasticity, occurring in diverse habitats from sea level to approximately 1200 meters elevation. This broad distribution reflects the species' adaptation to varying moisture conditions and its ability to colonize disturbed habitats [22].

The Australian distribution of Centipeda minima encompasses multiple subspecies with distinct geographic ranges [21]. Subspecies minima occurs throughout eastern Australia and extends to New Zealand and Pacific islands, while other subspecies demonstrate more restricted distributions. Phylogenetic analysis suggests that Australian populations represent the ancestral center of diversity for the genus, with subsequent dispersal to other regions [22].

Introduction patterns for both species in non-native regions demonstrate varying success rates and ecological impacts [3] [23] [25]. Arnica montana has been successfully introduced to North American montane regions, particularly in the Rocky Mountains, where it occurs in habitats similar to its native European range. Centipeda minima shows limited introduction success in North America, with documented occurrences primarily in disturbed wetland habitats [25] [26].

Climate change projections suggest potential shifts in the geographical distribution of both source species [8] [20]. Warming temperatures may expand suitable habitat ranges to higher latitudes and elevations while potentially reducing habitat quality in current distribution centers. These changes could significantly impact natural Arnicolide C availability and necessitate adaptive management strategies for maintaining sustainable populations of source species [20].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

334.17802393 g/mol

Monoisotopic Mass

334.17802393 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-14-2024

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